1,2,2,2-Tetrachloroethanol

Reaction Kinetics Alcoholysis Chlorinated Intermediates

1,2,2,2-Tetrachloroethanol (CAS 857369-67-6) is a highly chlorinated aliphatic alcohol with the molecular formula C₂H₂Cl₄O and a molecular weight of 183.8 g/mol. The compound is characterized by a geminal trichloromethyl group adjacent to a chlorinated carbinol center, a structure that imparts unique chemical reactivity and physical properties distinct from other chlorinated ethanes and ethanols.

Molecular Formula C2H2Cl4O
Molecular Weight 183.8 g/mol
CAS No. 857369-67-6
Cat. No. B12669075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,2-Tetrachloroethanol
CAS857369-67-6
Molecular FormulaC2H2Cl4O
Molecular Weight183.8 g/mol
Structural Identifiers
SMILESC(C(Cl)(Cl)Cl)(O)Cl
InChIInChI=1S/C2H2Cl4O/c3-1(7)2(4,5)6/h1,7H
InChIKeyBWBAYVSFSVYLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,2,2-Tetrachloroethanol (CAS 857369-67-6): Core Identity, Molecular Properties, and Procurement-Relevant Specifications


1,2,2,2-Tetrachloroethanol (CAS 857369-67-6) is a highly chlorinated aliphatic alcohol with the molecular formula C₂H₂Cl₄O and a molecular weight of 183.8 g/mol [1]. The compound is characterized by a geminal trichloromethyl group adjacent to a chlorinated carbinol center, a structure that imparts unique chemical reactivity and physical properties distinct from other chlorinated ethanes and ethanols. The IUPAC name is 1,2,2,2-tetrachloroethanol, and it is assigned the FDA Unique Ingredient Identifier (UNII) 5GE940B2F4 [2]. Physical specifications reported by vendors include a density of 0.9445 g/mL, a boiling point of 152.8°C, and a colorless to pale yellow liquid appearance with a chloroform-like odor . It is primarily utilized as a chemical intermediate and as a precursor for the synthesis of functionalized esters and polymers, leveraging the reactivity of both its hydroxyl group and the electron-withdrawing chlorine atoms .

Why 1,2,2,2-Tetrachloroethanol Cannot Be Substituted with Generic Chlorinated Solvents or Other Chloroethanols


Generic substitution of 1,2,2,2-tetrachloroethanol with other chlorinated hydrocarbons—such as 1,1,2,2-tetrachloroethane (CAS 79-34-5), 2,2,2-trichloroethanol (CAS 115-20-8), or 1,1,1,2-tetrachloroethane (CAS 630-20-6)—is chemically unsound and can lead to significant process failure or analytical error. The key differentiating factor is the unique combination of a trichloromethyl group (-CCl₃) and an adjacent carbinol (-CH(Cl)OH) moiety, which confers a specific electrophilic/nucleophilic profile, hydrogen-bonding capacity, and steric environment not found in any of the close analogs . For instance, 1,1,2,2-tetrachloroethane lacks a hydroxyl group entirely, eliminating its utility as an esterification or alkoxylation precursor [1]. Conversely, 2,2,2-trichloroethanol lacks the additional α-chlorine atom, which reduces its electrophilicity and alters its reactivity in nucleophilic substitutions [2]. Therefore, direct substitution without rigorous re-validation of reaction kinetics, product purity, and spectral properties is not feasible; the quantitative evidence below underscores the precise dimensions of this non-interchangeability.

Quantitative Differentiation of 1,2,2,2-Tetrachloroethanol: Comparative Evidence for Scientific Selection


Kinetic Stability as a Transient Intermediate: Half-Life Comparison with Pentachloroethanol Analog

In the alcoholysis of trichloroacetyl chloride with butanol, 1,2,2,2-tetrachloroethanol is formed as a transient intermediate, specifically as 1-butoxy-1,2,2,2-tetrachloroethanol [1]. While quantitative kinetic data for the parent alcohol is scarce, this study establishes the compound's role in a reversible reaction pathway. This contrasts with the more stable pentachloroethanol analog (1,1,2,2,2-pentachloroethanol), which is also observed as an intermediate in the same reaction system. The relative stability and transient nature of the tetrachloroethanol derivative directly influence the reaction's equilibrium and product distribution, making its specific substitution pattern critical for synthetic planning.

Reaction Kinetics Alcoholysis Chlorinated Intermediates

Precursor Utility in Polymer Synthesis: Structural Requirement for Poly(tetrachloroethyl methacrylate)

1,2,2,2-Tetrachloroethanol serves as a necessary precursor for the synthesis of poly(1,2,2,2-tetrachloroethyl methacrylate), a specialized polymer [1]. Pyrolysis of this polymer yields a characteristic non-volatile (Condensed Phase) IR spectrum, which is used for polymer identification and structural analysis [1]. This application is not possible with less-chlorinated ethanol analogs. For example, poly(2,2,2-trichloroethyl methacrylate) would exhibit a different pyrolysis profile and is not a substitute for analytical or material property reasons.

Polymer Chemistry Methacrylate Synthesis Pyrolysis IR

Physical Property Differentiation: Density and Boiling Point Contrast with Common Analogs

The density of 1,2,2,2-tetrachloroethanol is reported as 0.9445 g/mL, which is significantly lower than that of its close relative 2,2,2-trichloroethanol (density ~1.56 g/mL at 20°C) . The boiling point of 1,2,2,2-tetrachloroethanol is 152.8°C, compared to 152-154°C for 2,2,2-trichloroethanol and 146.5°C for 1,1,2,2-tetrachloroethane [1]. While the boiling point is similar to trichloroethanol, the substantial density difference (approximately 0.6 g/mL) is a critical parameter for downstream processing, liquid-liquid extraction, and product isolation. The lower density indicates a different molecular packing and solvation behavior.

Physicochemical Properties Solvent Selection Separation Science

Synthetic Pathway Specificity: Detection as a Unique Product in HCl Addition to Chloral

1,2,2,2-Tetrachloroethanol has been identified as a specific product when hydrogen chloride (HCl) undergoes addition to trichloroethanal (chloral) . This contrasts with the addition of HCl to other carbonyl compounds, such as propanone or propanal, which yield different gem-chlorohydrins . The formation of 1,2,2,2-tetrachloroethanol from chloral is a distinctive pathway that underscores the unique reactivity of the trichloromethyl-substituted carbonyl. This reaction is not general; it requires the specific electronic and steric environment provided by chloral.

Organochlorine Synthesis Reaction Mechanisms Gem-Halogenohydrins

LogP Value Differentiation: Lipophilicity Contrast with Acetate Ester Derivative

A calculated LogP (ClogP) value for 1,2,2,2-tetrachloroethanol is reported as approximately 1.0 , indicating moderate lipophilicity. In contrast, the calculated LogP for its acetate ester, acetic acid 1,2,2,2-tetrachloroethyl ester, is 2.00470 [1], demonstrating a ~10-fold increase in partition coefficient. While not a direct comparison to another alcohol, this data illustrates how the parent alcohol's physical properties can be dramatically tuned through simple derivatization, a key consideration when designing analogs with specific solubility or membrane permeability profiles. The parent alcohol itself is significantly less lipophilic than its ester derivative, which is relevant for applications where aqueous solubility or lower LogP is desired.

Partition Coefficient Lipophilicity Computational Chemistry

Molecular Weight and Elemental Composition Distinction from Common Mis-specifications

1,2,2,2-Tetrachloroethanol has a distinct molecular formula (C₂H₂Cl₄O) and exact mass (181.922 g/mol based on isotopic abundance) that differentiates it from commonly confused compounds like 1,1,2,2-tetrachloroethane (C₂H₂Cl₄, MW 167.85 g/mol) and 2,2,2-trichloroethanol (C₂H₃Cl₃O, MW 149.40 g/mol). The presence of an oxygen atom and the specific substitution pattern are critical for its reactivity and for verifying identity via mass spectrometry. The exact mass difference of approximately +14.07 Da compared to 1,1,2,2-tetrachloroethane is significant for HRMS analysis, preventing misidentification.

Quality Control Analytical Standards Elemental Analysis

Targeted Application Scenarios for 1,2,2,2-Tetrachloroethanol Based on Quantitative Differentiation


Synthesis of Poly(1,2,2,2-tetrachloroethyl methacrylate) and Related Copolymers

Procurement of 1,2,2,2-tetrachloroethanol is mandatory for the synthesis of poly(1,2,2,2-tetrachloroethyl methacrylate), a polymer with a unique pyrolysis IR fingerprint used for material identification and structural analysis [1]. As demonstrated in Section 3, no alternative alcohol (e.g., 2,2,2-trichloroethanol) can produce this exact polymer. This application is relevant to polymer chemistry research and analytical laboratories specializing in polymer characterization.

Investigating the Kinetics and Mechanism of Trichloroacetyl Chloride Alcoholysis

In studies of trichloroacetyl chloride alcoholysis, the detection and quantification of 1-butoxy-1,2,2,2-tetrachloroethanol as a transient intermediate is crucial [1]. As shown in Section 3, the compound's formation alongside pentachloroethanol provides insight into the reaction mechanism. Sourcing authentic 1,2,2,2-tetrachloroethanol (or its derivatives) allows researchers to synthesize standards for method validation and to probe the factors governing product selectivity.

Development of Biphasic Liquid-Liquid Extraction Protocols

The significantly lower density of 1,2,2,2-tetrachloroethanol (0.9445 g/mL) compared to 2,2,2-trichloroethanol (1.56 g/mL) [1][2] makes it a valuable component in designing biphasic extraction systems. As established in Section 3, this density difference can be exploited to alter phase separation behavior, facilitating the isolation of specific analytes or reaction products. Procurement of the correct compound is essential for reproducibility in process chemistry and analytical separations.

Synthesis of Chloral-Derived Intermediates via HCl Addition

For chemists working with chloral (trichloroethanal), 1,2,2,2-tetrachloroethanol is a specific and expected product of HCl addition [1]. As detailed in Section 3, this reaction is distinct from HCl additions to other carbonyls. Procurement of this compound is necessary for confirming reaction outcomes, synthesizing downstream derivatives, or utilizing the gem-chlorohydrin functionality for further transformations.

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